molecular formula C8H5BrN2O2 B1525292 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1190313-03-1

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Cat. No. B1525292
M. Wt: 241.04 g/mol
InChI Key: WEMKUHIKIFWJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-bromo-1H-pyrrolo[3,2-b]pyridine” is a compound with the CAS Number: 23688-47-3 and a molecular weight of 197.03 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Physical And Chemical Properties Analysis

“3-bromo-1H-pyrrolo[3,2-b]pyridine” is a solid substance with a molecular weight of 197.03 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibitors

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . Abnormal activation of FGFR signaling pathways is associated with the progression of various cancers, including breast, lung, prostate, bladder, and liver cancer. By inhibiting FGFR, these compounds can prevent cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy .

Anti-Tumor Agents

The same derivatives have shown effectiveness in inhibiting tumor cell growth . For instance, compound 4h, a derivative of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of breast cancer 4T1 cells . This suggests a potential application in developing anti-tumor agents.

Synthesis of Pharmaceutical Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds . Its reactivity with different substituents allows for the creation of a diverse array of molecules with potential therapeutic applications .

Metabolic Disorder Treatments

Derivatives of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid have been explored for their role in treating metabolic disorders . They may help reduce blood glucose levels, which is beneficial in conditions like diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Chemical Research and Development

The compound is used extensively in chemical research and development for creating new chemical entities. Its structural complexity and reactivity make it a valuable asset in medicinal chemistry for the design of novel drugs .

Safety And Hazards

The safety information for “3-bromo-1H-pyrrolo[3,2-b]pyridine” indicates that it is a substance that requires caution . It has been labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-11-6-4(8(12)13)1-2-10-7(5)6/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMKUHIKIFWJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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